(3-Bromo-phenyl)-(2,3-dimethyl-phenyl)-methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromophenyl)(2,3-dimethylphenyl)methanone is an organic compound with the molecular formula C15H13BrO It is a member of the ketone family, characterized by the presence of a carbonyl group (C=O) bonded to two aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromophenyl)(2,3-dimethylphenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3-bromobenzoyl chloride with 2,3-dimethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve an anhydrous environment and temperatures ranging from 0°C to room temperature to ensure optimal yield and purity.
Industrial Production Methods
On an industrial scale, the production of (3-Bromophenyl)(2,3-dimethylphenyl)methanone follows similar synthetic routes but with enhanced reaction conditions to maximize efficiency and yield. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Bromophenyl)(2,3-dimethylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Bromophenyl)(2,3-dimethylphenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Bromophenyl)(2,3-dimethylphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound’s bromine atom and carbonyl group play crucial roles in its reactivity and interaction with biological molecules. It can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3-Bromophenyl)(3,5-dimethylphenyl)methanone
- (3-Bromophenyl)(4-methylphenyl)methanone
- (3-Bromophenyl)(2,4-dimethylphenyl)methanone
Uniqueness
(3-Bromophenyl)(2,3-dimethylphenyl)methanone is unique due to the specific positioning of the bromine atom and the dimethyl groups on the aromatic rings. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C15H13BrO |
---|---|
Molecular Weight |
289.17 g/mol |
IUPAC Name |
(3-bromophenyl)-(2,3-dimethylphenyl)methanone |
InChI |
InChI=1S/C15H13BrO/c1-10-5-3-8-14(11(10)2)15(17)12-6-4-7-13(16)9-12/h3-9H,1-2H3 |
InChI Key |
ACVFBHHORFMZOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C2=CC(=CC=C2)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.